5(6)-Carboxytetramethylrhodamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5(6)-Carboxytetramethylrhodamine is a useful research compound. Its molecular formula is C50H44N4O10 and its molecular weight is 860.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Oligonucleotide Labeling

TAMRA is extensively used for labeling oligonucleotides in molecular biology applications. It can be conjugated to the 5' or 3' ends of DNA or RNA sequences, facilitating the detection of nucleic acids through fluorescence. This property is particularly useful in:

- Real-Time Polymerase Chain Reaction (PCR) : TAMRA serves as a quencher in dual-labeled probes, enhancing the specificity and sensitivity of the assay by allowing for the measurement of fluorescence during amplification cycles .

- In Situ Hybridization : The dye's fluorescent properties are employed to visualize specific nucleic acid sequences within fixed tissues or cells, aiding in the study of gene expression patterns .

Protein Labeling

The ability to label proteins with TAMRA enables researchers to track protein interactions and dynamics within biological systems. Applications include:

- Fluorescence Resonance Energy Transfer (FRET) : TAMRA can be paired with other fluorophores to study protein-protein interactions through energy transfer mechanisms .

- Western Blotting : TAMRA-labeled antibodies allow for the detection of specific proteins on gels, providing insights into protein expression levels and modifications .

Assays and Sensors

TAMRA's fluorescent characteristics make it a valuable component in various assay formats:

- Fluorescent Microscopy : Used for visualizing cellular structures and processes, TAMRA can be incorporated into probes that bind to specific cellular targets .

- Nanosensors : Research has demonstrated the use of TAMRA-functionalized magnetic nanoparticles for detecting heavy metals like mercury through fluorescence changes, showcasing its potential in environmental monitoring .

Monitoring Protein Interactions

A study published in Journal of Biomolecular Screening utilized TAMRA-labeled peptides to investigate protein interactions via homogeneous fluorescence polarization assays. The results indicated that TAMRA effectively facilitated the detection of binding events between proteins, demonstrating its utility in drug discovery and development .

Development of Nanosensors

Research highlighted in Science.gov explored the creation of a nanosensor using TAMRA derivatives for selective detection of mercury ions. The sensor exhibited high sensitivity and selectivity, indicating that TAMRA can play a crucial role in developing advanced sensing technologies for environmental applications .

Comparative Data Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Oligonucleotide Labeling | Real-Time PCR | Enhanced specificity and sensitivity |

| In Situ Hybridization | Visualization of gene expression | |

| Protein Labeling | FRET studies | Tracking protein interactions |

| Western Blotting | Detection of specific proteins | |

| Assays | Fluorescent Microscopy | Visualization of cellular processes |

| Nanosensors | Detection of environmental pollutants |

Propiedades

IUPAC Name |

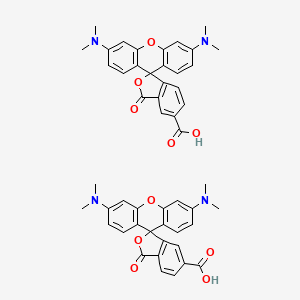

3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H22N2O5/c1-26(2)15-6-9-19-21(12-15)31-22-13-16(27(3)4)7-10-20(22)25(19)18-8-5-14(23(28)29)11-17(18)24(30)32-25;1-26(2)15-6-9-18-21(12-15)31-22-13-16(27(3)4)7-10-19(22)25(18)20-11-14(23(28)29)5-8-17(20)24(30)32-25/h2*5-13H,1-4H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUFYZITRTUEFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H44N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

860.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.